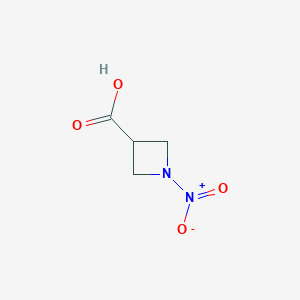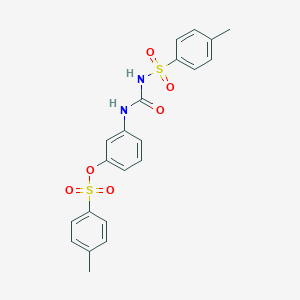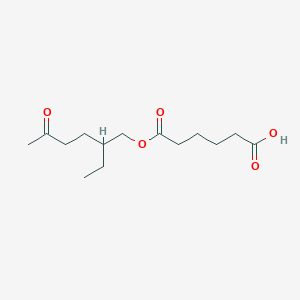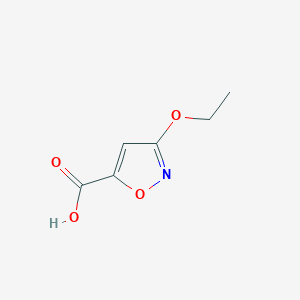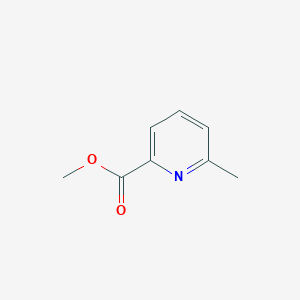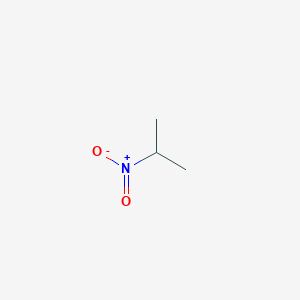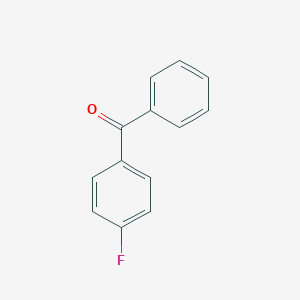
1,2-Bis(dichlorothiophosphonyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dichlorothiophosphonyl)ethane, commonly known as BDCP, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the organophosphorus family of compounds and has been used in various fields, including agriculture, medicine, and military.
作用機序
BDCP binds irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the cholinergic receptors.
生化学的および生理学的効果
BDCP has been shown to have various biochemical and physiological effects. It can cause muscle spasms, respiratory distress, and seizures. It can also affect the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. BDCP exposure has also been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
BDCP has been used extensively in laboratory experiments to study the effects of acetylcholinesterase inhibition. Its irreversible binding to the enzyme makes it useful in studying the long-term effects of acetylcholine accumulation. However, its toxicity and potential health hazards limit its use in experiments involving living organisms.
将来の方向性
There are several future directions for BDCP research. One potential area of study is the development of antidotes to BDCP poisoning. Another area of research is the development of more selective acetylcholinesterase inhibitors that do not have the same toxicity as BDCP. Additionally, BDCP could be used as a tool to study the role of acetylcholine in various physiological and biochemical processes.
Conclusion:
In conclusion, 1,2-Bis(dichlorothiophosphonyl)ethane is a chemical compound with significant scientific research applications. Its ability to inhibit acetylcholinesterase has led to its use in various fields, including medicine, agriculture, and military. However, its toxicity and potential health hazards must be taken into consideration when using it in laboratory experiments. There are several future directions for BDCP research, including the development of antidotes and more selective acetylcholinesterase inhibitors.
合成法
BDCP can be synthesized through a reaction between ethylene oxide and phosphorus pentachloride. The resulting product is then treated with sulfur to form BDCP.
科学的研究の応用
BDCP has been used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
特性
CAS番号 |
1661-12-7 |
|---|---|
製品名 |
1,2-Bis(dichlorothiophosphonyl)ethane |
分子式 |
C2H4Cl4P2S2 |
分子量 |
295.9 g/mol |
IUPAC名 |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
InChIキー |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
正規SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
同義語 |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



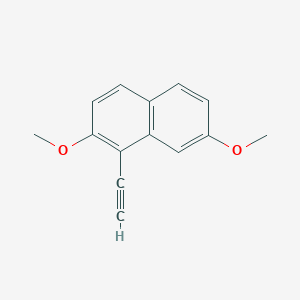
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
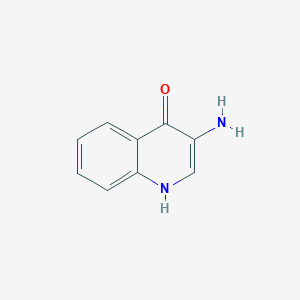
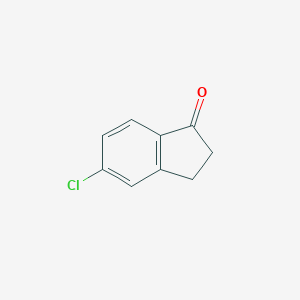
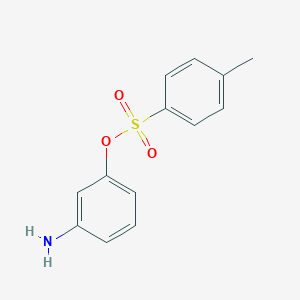
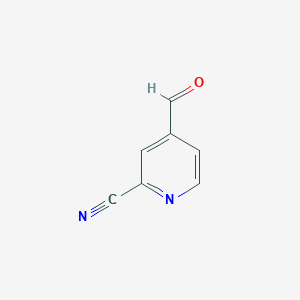
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
